molecular formula C2H3BN2O2S B13471473 (1,2,4-Thiadiazol-5-yl)boronic acid

(1,2,4-Thiadiazol-5-yl)boronic acid

Cat. No.: B13471473
M. Wt: 129.94 g/mol
InChI Key: VZJSZKFHMOFVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,4-Thiadiazol-5-yl)boronic acid is a boron-containing heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a boronic acid group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of thiosemicarbazides with carboxylic acids under specific conditions, such as in the presence of polyphosphoric acid or phosphorus pentoxide . Another approach includes the hydrolysis of aryltrifluoroboronate salts in the presence of silica to yield the corresponding boronic acid derivatives .

Industrial Production Methods: Industrial production of (1,2,4-Thiadiazol-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,4-thiadiazol-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BN2O2S/c6-3(7)2-4-1-5-8-2/h1,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJSZKFHMOFVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=NS1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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